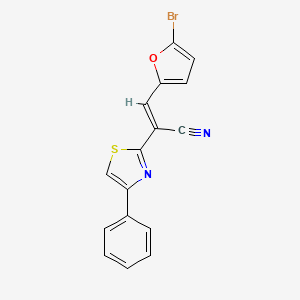
N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide is a chemical compound that belongs to the class of azetidinecarboxamide derivatives. It is a potent and selective inhibitor of the protein kinase BRAF, which is involved in the regulation of cell growth, differentiation, and survival. The compound has gained significant attention in the scientific community due to its potential applications in cancer therapy.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide involves the inhibition of BRAF, which is involved in the regulation of the MAPK/ERK signaling pathway. This pathway plays a critical role in cell growth, differentiation, and survival, and its dysregulation is often associated with cancer.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of BRAF. By inhibiting BRAF, the compound disrupts the MAPK/ERK signaling pathway, leading to the inhibition of cell growth and survival. This effect is particularly pronounced in cancer cells that harbor activating mutations in BRAF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide for lab experiments is its potency and selectivity for BRAF. This makes it an ideal tool for studying the role of BRAF in cancer and for developing new cancer therapies. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide. One area of focus is the development of new BRAF inhibitors that are more potent and selective than the current compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BRAF inhibition. Additionally, there is a need for further studies to elucidate the mechanisms of resistance to BRAF inhibitors and to develop strategies to overcome this resistance. Finally, there is a growing interest in the use of BRAF inhibitors in combination with other cancer therapies, such as immunotherapy, to achieve better treatment outcomes.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide involves a multistep process that begins with the reaction of 2,4-difluoroaniline with 4-pyridinecarboxylic acid to form the intermediate 2,4-difluoro-N-(4-pyridinyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the chloroacetylated intermediate, which is subsequently cyclized to form the final product.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to be a potent inhibitor of BRAF, a protein kinase that is frequently mutated in various types of cancer, including melanoma, colorectal cancer, and thyroid cancer.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-3-pyridin-4-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O/c16-12-1-2-14(13(17)7-12)19-15(21)20-8-11(9-20)10-3-5-18-6-4-10/h1-7,11H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJJABFBKMNANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5408919.png)


![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5408932.png)
![7-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5408947.png)

![3-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5408962.png)
![[(1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B5408975.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5408980.png)
![{3-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5408981.png)
![(1R*,2R*,6S*,7S*)-4-(5-propyl-1,2,4-oxadiazol-3-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5408991.png)

![1-acetyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5408996.png)